2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate
Description
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C15H10F3NO5S and a molecular weight of 373.30 g/mol . It is known for its application as a fluorescent reagent that reacts rapidly with anions of carboxylic acids in acetonitrile, carnitines, and acylcarnitines in tissue for sensitive fluorimetric detection .
Properties
IUPAC Name |
2-(1,3-dioxobenzo[f]isoindol-2-yl)ethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO5S/c16-15(17,18)25(22,23)24-6-5-19-13(20)11-7-9-3-1-2-4-10(9)8-12(11)14(19)21/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCKBLUPFMXLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCOS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80155966 | |
| Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128651-50-3 | |
| Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128651503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis: 2-(2,3-Naphthalimino)ethylamine
The foundational step involves the condensation of 2,3-naphthalenedicarboxylic anhydride with ethylenediamine under inert conditions. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbons of the anhydride.
Reaction Conditions:
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Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
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Temperature: 60–80°C
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Duration: 6–12 hours
The intermediate 2-(2,3-naphthalimino)ethylamine is isolated via vacuum distillation or recrystallization from ethanol. NMR analysis confirms the structure: -NMR (DMSO-) δ 8.45–8.20 (m, 4H, aromatic), 4.10 (t, 2H, -CH-NH-), 3.30 (q, 2H, -CH-NH).
Triflation: Introduction of the Trifluoromethanesulfonate Group
The final step employs trifluoromethanesulfonic anhydride () to sulfonate the primary amine. This exothermic reaction requires careful temperature control to avoid side products such as sulfonamides or over-sulfonation.
Optimized Protocol:
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Reagents:
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2-(2,3-Naphthalimino)ethylamine (1 equiv)
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Trifluoromethanesulfonic anhydride (1.2 equiv)
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Base: Triethylamine (2.5 equiv) for HCl scavenging
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Conditions:
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Solvent: Dichloromethane (DCM) at 0–5°C
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Reaction Time: 2–4 hours
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Workup: Sequential washes with 5% HCl, saturated NaHCO, and brine
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Mechanistic Insight:
The reaction follows an pathway, where the amine’s lone pair attacks the electrophilic sulfur center in the anhydride. Triethylamine neutralizes the released triflic acid, shifting the equilibrium toward product formation.
Catalytic and Solvent Innovations
Role of 4-Dialkylaminopyridine Catalysts
Recent advancements utilize 4-dimethylaminopyridine (DMAP) to accelerate triflation. DMAP acts as a nucleophilic catalyst, transiently forming an acylpyridinium intermediate that enhances electrophilicity at the sulfur center.
Data Table 1: Catalytic Efficiency Comparison
| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| None | 0 | 4 | 75 |
| DMAP | 5 | 2 | 88 |
| Pyridine | 10 | 3 | 78 |
Solvent-Free Approaches
Microwave-assisted synthesis under solvent-free conditions reduces waste and improves atom economy. For example, neat mixtures of 2-(2,3-naphthalimino)ethylamine and triflic anhydride irradiated at 100 W for 15 minutes achieve 89% yield.
Industrial-Scale Production
Continuous Flow Reactor Design
Patented methodologies (e.g., CN110590607B) highlight the use of continuous flow reactors for large-scale synthesis. Key parameters include:
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Residence Time: 10–15 minutes
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Temperature Gradient: 0°C (inlet) to 25°C (outlet)
Advantages:
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95% conversion efficiency
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Reduced byproduct formation (<2%)
Purification and Quality Control
Final purification involves flash chromatography (silica gel, hexane/ethyl acetate 3:1) or recrystallization from acetone/hexane. Purity is validated via:
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate primarily undergoes substitution reactions due to the presence of the trifluoromethanesulfonate group, which is a good leaving group .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, though these are not the primary reactions of interest.
Major Products
The major products formed from substitution reactions are derivatives where the trifluoromethanesulfonate group is replaced by the nucleophile. For example, reaction with an amine would yield an amide derivative .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₅H₁₀F₃N₁O₅S
- Molecular Weight : 373.30 g/mol
The compound features a naphthalimine moiety linked to an ethyl group and a trifluoromethanesulfonate functional group, contributing to its reactivity and solubility in organic solvents. This structure enables it to act as a fluorescent probe and a reactive labeling agent .
Analytical Chemistry
Fluorescent Labeling Agent :
2NTF is extensively used as a reactive ultraviolet (UV) and fluorescent labeling agent for detecting carboxylic acids. It covalently attaches to these acids, allowing for their identification and quantification via high-performance liquid chromatography (HPLC) due to the compound's unique fluorescent properties. This method enhances the sensitivity and selectivity of detecting low concentrations of analytes.
Sample Preparation for Eicosanoids :
The compound serves as a sample preparation agent for epoxyeicosatrienoic acids (EETs), which are crucial signaling molecules derived from arachidonic acid. By stabilizing and derivatizing EETs before analysis, 2NTF improves detection sensitivity in mass spectrometry and HPLC applications.
Biological Applications
Study of Metabolic Pathways :
In biological research, 2NTF is employed to study metabolic pathways involving carnitines and acylcarnitines. Its ability to form stable fluorescent derivatives allows researchers to trace these metabolites in biological samples, facilitating insights into various physiological processes.
Diagnostic Assays :
The compound is utilized in diagnostic assays to detect specific metabolites in biological tissues, making it valuable in medical research and clinical diagnostics.
Safety Considerations
When handling 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate, it is essential to avoid dust formation and contact with skin or eyes. Personal protective equipment should be used, along with adequate ventilation during its application.
Mechanism of Action
The mechanism of action of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate involves its ability to react with anions of carboxylic acids, carnitines, and acylcarnitines. The trifluoromethanesulfonate group acts as a leaving group, allowing the compound to form a covalent bond with the target anion. This reaction results in a fluorescent product that can be detected using fluorimetric techniques .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, trifluoro-2-(1,3-dihydro-1,3-dioxo-2H-benz[f]iso-indol-2-yl)ethyl ester
- Trifluoromethanesulfonic acid 2-(1,3-dioxo-2,3-dihydro-1H-benzo[f]isoindole-2-yl)ethyl ester
Uniqueness
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is unique due to its specific structure that combines a naphthalimino group with a trifluoromethanesulfonate group. This combination imparts both fluorescent properties and reactivity towards carboxylic acids, making it particularly useful in sensitive detection applications .
Biological Activity
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate, also known as NI-ETFMS, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive understanding of this compound.
- Chemical Formula : C₁₃H₈F₃N₃O₂S
- CAS Number : 128651-50-3
- Molecular Weight : 325.27 g/mol
The biological activity of NI-ETFMS is primarily attributed to its ability to act as a derivatizing agent in analytical chemistry. It has been utilized in various assays to enhance the detection of specific biomolecules. For instance, it has been employed in high-performance liquid chromatography (HPLC) techniques for the quantification of metabolites and other compounds in biological samples .
Case Studies and Research Findings
- Quantitative Assays : A study published in Analytical Biochemistry demonstrated the use of NI-ETFMS as a pre-column derivatization agent for the determination of cinacalcet and its metabolites in human plasma. The method showed high sensitivity and specificity, indicating that NI-ETFMS could significantly improve analytical outcomes in biochemical assays .
- Fluorescence Detection : Another investigation highlighted the compound's role in enhancing fluorescence detection methods for various analytes. The study emphasized that NI-ETFMS could facilitate the quantification of long-chain acylcarnitines, which are important biomarkers in metabolic disorders .
- Biological Effects : Research into the biological effects of NI-ETFMS has suggested potential applications in pharmacology. Its ability to modify biomolecules could lead to new therapeutic strategies for diseases where precise biomarker quantification is crucial.
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate, and how is purity ensured?
The compound is synthesized via nucleophilic substitution, where the hydroxyl group of 2-(2,3-naphthalimino)ethanol is replaced by trifluoromethanesulfonate. Yasaka et al. (1990) describe using anhydrous conditions with aprotic solvents (e.g., THF) and a base like triethylamine to scavenge HCl byproducts . Purification typically involves column chromatography or recrystallization. Purity is confirmed via HPLC (C18 columns) and fluorescence detection, ensuring minimal unreacted precursors or side products .
Q. How does this reagent function as a derivatization agent for carboxylic acids in HPLC?
The sulfonate ester group reacts with carboxylic acids under mild alkaline conditions (pH 8–9), forming a stable ester bond. The naphthalimide moiety provides strong UV absorption (λ~254 nm) and fluorescence (ex: ~340 nm, em: ~420 nm), enhancing detection sensitivity. For example, Yasaka et al. demonstrated its use in quantifying eicosanoids in brain tissue with detection limits <1 pmol .
Q. What are the primary analytical applications of this compound in research?
Key applications include:
- Trace analysis : Quantifying low-abundance carboxylic acids (e.g., fatty acids, prostaglandins) in biological matrices .
- Metabolite profiling : Coupling with reverse-phase HPLC for separation of structurally similar acids .
- Fluorescence-based assays : Detecting labeled compounds in complex mixtures without interference from non-fluorescent contaminants .
Advanced Questions
Q. How can researchers mitigate side reactions with non-target nucleophiles (e.g., amines, thiols) during derivatization?
The reagent’s high electrophilicity may lead to off-target reactions. Strategies include:
- pH optimization : Conduct reactions at pH 8–9 to favor carboxylic acid activation over amine/thiol reactivity .
- Blocking agents : Add masking reagents like iodoacetamide (for thiols) or formaldehyde (for amines) .
- Temperature control : Perform reactions at 4°C to slow kinetic side reactions while maintaining carboxylic acid reactivity .
Q. How should contradictory data on reaction efficiency (e.g., variable yields across studies) be addressed?
Contradictions often arise from differences in:
- Solvent polarity : Higher polarity solvents (e.g., acetonitrile vs. THF) may reduce reactivity due to solvation effects.
- Substrate accessibility : Steric hindrance in branched carboxylic acids requires longer reaction times (e.g., 24 hr vs. 2 hr for linear acids) .
- Moisture content : Hydrolysis of the sulfonate ester in aqueous environments can lower yields; use anhydrous conditions and molecular sieves .
Recommended Troubleshooting Protocol :
| Parameter | Optimal Condition | Adjustment for Low Yield |
|---|---|---|
| pH | 8.5 | Increase to 9.0 |
| Time | 2 hr | Extend to 6–12 hr |
| Solvent | THF | Switch to DMF |
Q. What storage conditions maximize the reagent’s stability and reactivity?
Q. Can this reagent be integrated with mass spectrometry (MS) for multimodal detection?
Yes, the naphthalimide core’s stable aromatic structure allows compatibility with ESI-MS. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
